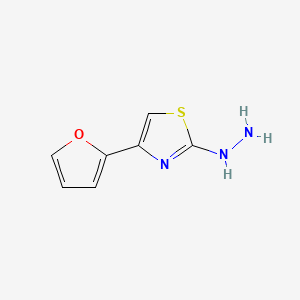

![molecular formula C12H13FN2O5 B1437399 2-{[(4-Fluorophenyl)carbamoyl]amino}pentanedioic acid CAS No. 1396962-47-2](/img/structure/B1437399.png)

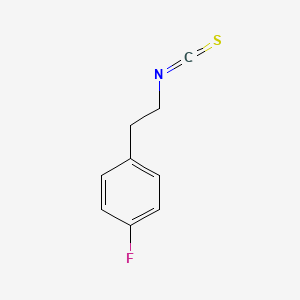

2-{[(4-Fluorophenyl)carbamoyl]amino}pentanedioic acid

Overview

Description

“2-{[(4-Fluorophenyl)carbamoyl]amino}pentanedioic acid” is a chemical compound with the CAS Number: 1396962-47-2 . It has a molecular weight of 284.24 . It is usually in the form of a powder .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H13FN2O5/c13-7-1-3-8 (4-2-7)14-12 (20)15-9 (11 (18)19)5-6-10 (16)17/h1-4,9H,5-6H2, (H,16,17) (H,18,19) (H2,14,15,20) . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis

This compound has a molecular weight of 284.24 . It is usually in the form of a powder .Scientific Research Applications

Proteomics Research

In the field of proteomics, this compound is utilized as a specialty product for studying protein expression and function. Its unique structure allows it to interact with various proteins, which can help in identifying protein modifications and understanding protein-protein interactions within the cell .

Medicine

While specific applications in medicine are not detailed in the available resources, compounds like 2-{[(4-Fluorophenyl)carbamoyl]amino}pentanedioic acid often play a role in drug development. They can serve as building blocks for creating new pharmaceuticals or as a molecular tool to understand disease mechanisms .

Biotechnology

In biotechnology, this compound’s applications could include the design of novel enzymes or the modification of existing ones for industrial processes. Its ability to act as a biochemical reagent makes it valuable for developing new biotechnological techniques .

Agriculture

The use of this compound in agriculture could involve the development of new agrochemicals. Its chemical properties might be harnessed to create pesticides or fertilizers that are more efficient and environmentally friendly .

Material Science

In material science, 2-{[(4-Fluorophenyl)carbamoyl]amino}pentanedioic acid could contribute to the synthesis of new polymers or coatings. Its molecular structure may provide specific interactions that enhance the properties of materials .

Environmental Science

This compound could be used in environmental science to study pollution effects and remediation processes. It might act as a tracer or a reactant in understanding how pollutants behave in different ecosystems .

Analytical Chemistry

Analytical chemists might employ 2-{[(4-Fluorophenyl)carbamoyl]amino}pentanedioic acid as a standard or reagent in chromatography, spectrometry, or other analytical techniques to quantify or identify other compounds .

Pharmacology

In pharmacology, the compound could be instrumental in the study of drug action and metabolism. It may serve as an analog or inhibitor in pharmacokinetic studies to better understand how drugs are processed in the body .

properties

IUPAC Name |

2-[(4-fluorophenyl)carbamoylamino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2O5/c13-7-1-3-8(4-2-7)14-12(20)15-9(11(18)19)5-6-10(16)17/h1-4,9H,5-6H2,(H,16,17)(H,18,19)(H2,14,15,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHCBYNWNPPKKQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NC(CCC(=O)O)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-Dimethylphenoxy)ethyl]aniline](/img/structure/B1437318.png)

![2,6-Dimethyl-N-[4-(pentyloxy)benzyl]aniline](/img/structure/B1437319.png)

![2-Ethyl-6-methyl-N-[2-(4-methylphenoxy)ethyl]-aniline](/img/structure/B1437320.png)

![3-[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B1437333.png)

![N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline](/img/structure/B1437335.png)